molecular formula C14H13N3O2S B345068 1-(3,4-Dimethylphenyl)sulfonylbenzotriazole CAS No. 438478-22-9

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole

Cat. No.: B345068
CAS No.: 438478-22-9
M. Wt: 287.34g/mol
InChI Key: IBLGRFPHIKMEER-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole is a chemical compound known for its unique structural properties and versatile applications in various fields of science. This compound features a benzotriazole moiety attached to a sulfonyl group, which is further connected to a 3,4-dimethylphenyl ring. The presence of these functional groups imparts distinct chemical reactivity and stability to the molecule.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)sulfonylbenzotriazole typically involves the reaction of benzotriazole with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)sulfonylbenzotriazole involves its interaction with various molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can affect the compound’s binding to enzymes and receptors . These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole can be compared with other sulfonylbenzotriazole derivatives, such as:

  • 1-(Phenylsulfonyl)-1H-benzotriazole
  • 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
  • 1-(2-Pyridinylsulfonyl)-1H-benzotriazole

These compounds share similar structural features but differ in the substituents attached to the sulfonyl group. The presence of different substituents can influence the reactivity and biological activity of these compounds, making each unique in its applications and properties .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-7-8-12(9-11(10)2)20(18,19)17-14-6-4-3-5-13(14)15-16-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGRFPHIKMEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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